Cas no 2411270-66-9 (N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide)

N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide 化学的及び物理的性質
名前と識別子
-
- EN300-26575027
- N-{2-[(4-cyanophenyl)methoxy]ethyl}-N-methylbut-2-ynamide
- Z2203156205
- 2411270-66-9
- N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methylbut-2-ynamide
- N-[2-[(4-Cyanophenyl)methoxy]ethyl]-N-methyl-2-butynamide
- N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide
-
- インチ: 1S/C15H16N2O2/c1-3-4-15(18)17(2)9-10-19-12-14-7-5-13(11-16)6-8-14/h5-8H,9-10,12H2,1-2H3
- InChIKey: ACKYAGDAXFFHRB-UHFFFAOYSA-N
- ほほえんだ: C(N(CCOCC1=CC=C(C#N)C=C1)C)(=O)C#CC
計算された属性
- せいみつぶんしりょう: 256.121177757g/mol
- どういたいしつりょう: 256.121177757g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 19
- 回転可能化学結合数: 5
- 複雑さ: 402
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.8
じっけんとくせい
- 密度みつど: 1.14±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 404.7±55.0 °C(Predicted)
- 酸性度係数(pKa): -1.51±0.70(Predicted)
N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26575027-1.0g |
N-{2-[(4-cyanophenyl)methoxy]ethyl}-N-methylbut-2-ynamide |
2411270-66-9 | 95.0% | 1.0g |
$0.0 | 2025-03-20 | |
Enamine | EN300-26575027-1g |
N-{2-[(4-cyanophenyl)methoxy]ethyl}-N-methylbut-2-ynamide |
2411270-66-9 | 90% | 1g |
$0.0 | 2023-09-14 |
N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide 関連文献
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamideに関する追加情報
N-{2-(4-Cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide: A Comprehensive Overview
N-{2-(4-Cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide, identified by the CAS number 2411270-66-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound has garnered attention due to its unique structural properties and potential applications in advanced materials and drug delivery systems.
The molecular structure of N-{2-(4-Cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide is characterized by a but-2-ynamide backbone, which is a key feature of its reactivity and functionality. The presence of the 4-cyanophenyl group introduces electronic and steric effects that influence the compound's behavior in various chemical environments. Recent studies have highlighted the importance of such groups in enhancing the stability and reactivity of similar compounds, making this molecule a valuable addition to the arsenal of organic compounds used in modern research.
One of the most notable aspects of this compound is its potential application in the development of advanced materials. Researchers have explored its use in creating stimuli-responsive polymers, which can alter their properties in response to external stimuli such as temperature or pH changes. These polymers have promising applications in drug delivery systems, where controlled release mechanisms are critical for therapeutic efficacy.
In addition to its role in materials science, N-{2-(4-Cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide has also been investigated for its potential in organic synthesis. Its unique structure makes it an ideal candidate for use as an intermediate in the synthesis of more complex molecules, particularly those with intricate stereochemistry or functional groups.
Recent advancements in computational chemistry have allowed researchers to model the behavior of this compound at the molecular level, providing insights into its electronic structure and reactivity. These studies have revealed that the compound exhibits a high degree of conjugation, which enhances its stability and reactivity under certain conditions.
The synthesis of N-{2-(4-Cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide involves a multi-step process that combines principles from organic synthesis and catalysis. The use of transition metal catalysts has been shown to significantly improve the yield and purity of the compound, making it more accessible for large-scale production.
Despite its promising applications, further research is needed to fully understand the long-term stability and biocompatibility of this compound. Ongoing studies are focusing on its degradation pathways under various environmental conditions, as well as its potential toxicity profiles.
In conclusion, N-{2-(4-Cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide represents a fascinating example of how modern organic chemistry can contribute to the development of innovative materials and therapeutic agents. With continued research and development, this compound has the potential to play a pivotal role in advancing various fields within science and technology.
2411270-66-9 (N-{2-(4-cyanophenyl)methoxyethyl}-N-methylbut-2-ynamide) 関連製品
- 235-93-8(2H-Dibenzo[e,g]isoindole)
- 1965309-76-5((5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester)
- 2004090-85-9(3-(4-bromo-1H-pyrazol-1-yl)-2-(cyclopropylamino)butanamide)
- 1396851-59-4(N-2-(4-methoxyphenyl)ethyl-3-(5-methyl-1H-1,3-benzodiazol-2-yl)azetidine-1-carboxamide)
- 356780-61-5((7-Bromo-1,2,3,4-tetrahydroisoquinolin-3-yl)methanol)
- 2141429-62-9(3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)
- 1805393-40-1(Methyl 2-(difluoromethyl)-4-hydroxy-6-methylpyridine-3-acetate)
- 1806549-40-5(Ethyl 6-hydroxy-3-(trifluoromethyl)picolinate)
- 1415800-34-8(Hydroxy-Amino-(PEG1-t-butyl ester)2)
- 925233-38-1(3-Pyrrolidinemethanol, 1-(2-fluoro-3-hydroxyphenyl)-)